N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide
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Overview
Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a triazole ring substituted with a methyl group and a butan-2-yl group, along with a benzenesulfonamide moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of the compound N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is the enzyme Carbonic Anhydrase-II . This enzyme plays a crucial role in maintaining acid-base balance in the body, and its inhibition can lead to a variety of physiological effects .
Mode of Action
This compound interacts with its target, Carbonic Anhydrase-II, by binding directly to the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the physiological processes that the enzyme is involved in .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of Carbonic Anhydrase-II enzyme activity . This inhibition can disrupt the normal physiological processes regulated by this enzyme, leading to various potential effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields.
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Step 1: Synthesis of Azide Intermediate
- The starting material, 3-methyl-1-butan-2-ylamine, is reacted with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) to form the azide intermediate.
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Step 2: Click Reaction
- The azide intermediate is then reacted with an alkyne derivative of benzenesulfonamide in the presence of a copper(I) catalyst (e.g., CuSO4 and sodium ascorbate) to form the triazole ring.
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Step 3: Purification
- The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The triazole ring in N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
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Reduction
- Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution
- The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Various nucleophiles (e.g., amines, thiols), polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with different functional groups.
Scientific Research Applications
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide has several applications in scientific research:
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Medicinal Chemistry
- Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a lead molecule for developing new drugs targeting various diseases.
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Biological Studies
- The compound can be used in biological assays to study enzyme inhibition, receptor binding, and cellular uptake mechanisms.
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Chemical Biology
- It can serve as a probe in chemical biology to investigate biological pathways and molecular interactions.
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Industrial Applications
- The compound can be used in the synthesis of advanced materials, agrochemicals, and as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
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1,2,3-Triazole Derivatives
- Compounds like 1,2,3-triazole-4-carboxylic acid and 1,2,3-triazole-5-thiol share structural similarities with N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide.
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Sulfonamide Derivatives
- Compounds such as sulfanilamide and sulfamethoxazole are structurally related due to the presence of the sulfonamide group.
Uniqueness
This compound is unique due to the combination of the triazole ring and the benzenesulfonamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-11(2)13(10-17-14-8-9-15-17)16-20(18,19)12-6-4-3-5-7-12/h3-9,11,13,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUUNAJVVWYWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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